molecular formula C8H2F2N2O4 B2357208 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 1251925-00-4

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2357208
CAS No.: 1251925-00-4
M. Wt: 228.111
InChI Key: GQCGUBSCJFKRMN-UHFFFAOYSA-N
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Description

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione: is a synthetic organic compound with the molecular formula C8H2F2N2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a dihydroindole structure, making it a valuable molecule in various chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 5,6-difluoroindole-2,3-dione. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the required temperature. The product is then purified through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorine and nitro groups on biological activity. It serves as a model compound in the development of new pharmaceuticals and agrochemicals .

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione
  • 7-nitro-2,3-dihydro-1H-indole-2,3-dione
  • 5,6-dichloro-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Comparison: 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. Compared to its analogs, the fluorine atoms enhance its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .

Properties

IUPAC Name

5,6-difluoro-7-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2O4/c9-3-1-2-5(11-8(14)7(2)13)6(4(3)10)12(15)16/h1H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGUBSCJFKRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-00-4
Record name 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione
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